molecular formula C10H12N2O B1608297 2-Propoxy-1H-benzimidazole CAS No. 52602-90-1

2-Propoxy-1H-benzimidazole

Cat. No.: B1608297
CAS No.: 52602-90-1
M. Wt: 176.21 g/mol
InChI Key: VJWNLHRQOCVMNI-UHFFFAOYSA-N
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Description

2-Propoxy-1H-benzimidazole is a heterocyclic aromatic organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propoxy-1H-benzimidazole typically involves the condensation of o-phenylenediamine with propoxy-substituted aldehydes. The reaction is usually carried out under acidic or basic conditions, with common reagents including hydrochloric acid or sodium hydroxide. The reaction mixture is heated to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Propoxy-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; basic conditions.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

2-Propoxy-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.

    Industry: Employed as a corrosion inhibitor in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Propoxy-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. It can also interfere with tubulin polymerization, disrupting cell division and leading to cell death. Additionally, this compound can inhibit specific enzymes involved in metabolic pathways, contributing to its biological activities.

Comparison with Similar Compounds

    1H-Benzimidazole: The parent compound, lacking the propoxy group.

    2-Methoxy-1H-benzimidazole: Similar structure with a methoxy group instead of a propoxy group.

    2-Ethoxy-1H-benzimidazole: Similar structure with an ethoxy group instead of a propoxy group.

Uniqueness: 2-Propoxy-1H-benzimidazole is unique due to the presence of the propoxy group, which enhances its lipophilicity and potential biological activities. This modification can lead to improved pharmacokinetic properties and increased efficacy in various applications.

Properties

IUPAC Name

2-propoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-2-7-13-10-11-8-5-3-4-6-9(8)12-10/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWNLHRQOCVMNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200585
Record name 1H-Benzimidazole, 2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-90-1
Record name 1H-Benzimidazole, 2-propoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052602901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Benzimidazole, 2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of o-phenylenediamine (2 g) in propyl orthocarbonate (5 ml) was added acetic acid (1.1 ml) and the solution was stirred at 80° C. for 3 hours. To the reaction mixture was added ethyl acetate, and the solution was washed with an aqueous solution of sodium hydrogen carbonate and water, then dried (Na2SO4), followed by concentration to dryness. The concentrate was purified by column chromatography on silica gel to give crystals. Recrystallization from ethyl acetate—benzene afforded colorless crystals (1.54 g, 47%), m.p. 163-164° C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
propyl orthocarbonate
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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